3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride
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Overview
Description
3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N3OS and its molecular weight is 268.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride and its derivatives are extensively used in chemical synthesis. One study elaborates on synthesizing various pyrimidine derivatives, showcasing its utility in creating bioactive compounds (Ho, 2001).
- A method for synthesizing thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives without solvents was developed, highlighting the compound's versatility in chemical reactions (Pokhodylo et al., 2015).
Biological Activity Exploration
- The compound and its derivatives are investigated for potential biological activities. For instance, a study synthesized novel compounds from 3-Amino-2-mercaptothieno[2,3-d]pyrimidin-4-one, exploring their potential biological activities (Prasad et al., 2007).
- Another research synthesized new derivatives and evaluated them for anti-inflammatory, CNS depressant, and antimicrobial activities, indicating the compound's potential in pharmacological research (Ashalatha et al., 2007).
Antimicrobial and Antitumor Potential
- Some studies focus on the antimicrobial properties of the derivatives. For example, the synthesized pyridothienopyrimidinones exhibited antistaphylococcal activity, suggesting their use in combating bacterial infections (Kostenko et al., 2008).
- Research on novel pyrimidine derivatives synthesized from the compound showed inhibitory effects on protein kinases, indicating potential applications in antitumor therapy (Loidreau et al., 2015).
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .
Mode of Action
Thieno[3,2-d]pyrimidines have been found to inhibit egfr/erbb-2 tyrosine kinase , which suggests that this compound may interact with its targets to inhibit their activity, leading to downstream effects.
Biochemical Pathways
Given the potential inhibition of egfr/erbb-2 tyrosine kinase , it can be inferred that the compound may affect pathways downstream of this kinase, potentially influencing cell proliferation and survival.
Result of Action
Some thieno[3,2-d]pyrimidines have been found to inhibit the proliferation of certain cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that thieno[3,2-d]pyrimidin-4-one derivatives have shown a wide range of biological activities . They have been reported to possess inhibitory activity against various proteins and enzymes .
Cellular Effects
Some thieno[3,2-d]pyrimidin-4-one derivatives have been found to exhibit antimicrobial activity and have potential to be developed as antitubercular agents .
Molecular Mechanism
Thieno[3,2-d]pyrimidin-4-one derivatives have been reported to inhibit the interaction between DNA repair proteins Rev7 and Rev3L .
Properties
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFGWEQERDCICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.